molecular formula C8H14ClNO3 B1459147 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride CAS No. 1427379-40-5

3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No.: B1459147
CAS No.: 1427379-40-5
M. Wt: 207.65 g/mol
InChI Key: XUAHVJFIWCKLHG-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Classification

This compound possesses the systematic International Union of Pure and Applied Chemistry name that precisely describes its complex bicyclic structure. The compound is registered under Chemical Abstracts Service number 1427379-40-5 and carries the molecular formula C₈H₁₄ClNO₃, reflecting the presence of eight carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The molecular weight has been reported as 207.65 grams per mole in some sources and 208 daltons in others, representing minor variations in calculation methods or precision.

The structural classification of this compound places it within the broader category of azabicyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms within the bicyclic framework. The bicyclo[3.3.1]nonane designation indicates a nine-membered bicyclic system where the bridging arrangements create two six-membered rings sharing two carbon atoms. The positional numbering system assigns the oxygen atom to position 3 and the nitrogen atom to position 7, while the carboxylic acid functionality is located at position 9.

The compound's structural features can be understood through its Simplified Molecular Input Line Entry System representation, which provides a linear notation describing the connectivity: Cl.O=C(O)C1C2CNCC1COC2. This notation reveals the presence of the hydrochloride salt, the carboxylic acid group, and the specific connectivity pattern within the bicyclic framework. The compound exhibits stereochemical complexity due to the rigid bicyclic structure, which constrains the spatial arrangement of substituents and influences its chemical behavior.

Historical Context and Research Significance

The development of bicyclo[3.3.1]nonane chemistry represents a significant chapter in the evolution of conformational analysis and synthetic organic chemistry. Historical investigations into bicyclic systems began with early conformational studies that established fundamental principles governing the behavior of fused ring systems. The bicyclo[3.3.1]nonane framework gained particular attention due to its unique conformational properties, which differ markedly from those of simpler cyclohexane-based systems that had dominated early conformational analysis research.

Research into bicyclo[3.3.1]nonane derivatives has been driven by their distinctive structural characteristics and the insights they provide into conformational behavior. Early studies established that these systems exist in well-defined conformations that are significantly more rigid than their monocyclic counterparts. The incorporation of heteroatoms, particularly oxygen and nitrogen, into the bicyclic framework has opened new avenues for research, as these modifications introduce additional structural constraints and electronic effects that influence both conformation and reactivity.

The specific compound this compound has emerged as a compound of interest in contemporary research due to its potential applications in pharmaceutical chemistry and its utility as a synthetic building block. The presence of both oxygen and nitrogen heteroatoms within the bicyclic framework creates opportunities for diverse chemical transformations and provides multiple sites for potential biological interaction. Research significance has been further enhanced by the compound's structural similarity to natural products and bioactive molecules, suggesting potential therapeutic applications.

Contemporary investigations have focused on understanding the conformational preferences of this compound and related derivatives. The rigid bicyclic framework imposes specific geometric constraints that influence the compound's three-dimensional structure and, consequently, its chemical and biological properties. Studies have examined how the incorporation of heteroatoms affects the preferred conformations and how these structural features translate into observed reactivity patterns.

Theoretical and Practical Relevance in Organic Chemistry

The theoretical significance of this compound extends beyond its individual properties to encompass broader principles of structural chemistry and conformational analysis. The bicyclo[3.3.1]nonane framework serves as an excellent model system for studying the effects of ring strain, heteroatom incorporation, and functional group positioning on molecular behavior. Theoretical calculations have been employed to understand the geometry and energy relationships within such systems, providing insights that extend to other bicyclic compounds.

The conformational analysis of bicyclo[3.3.1]nonane derivatives has revealed fundamental principles governing the behavior of polycyclic systems. Unlike flexible acyclic systems or simple monocyclic compounds, bicyclic frameworks exhibit restricted conformational mobility that can be precisely characterized and predicted. The incorporation of oxygen and nitrogen heteroatoms introduces additional variables that must be considered in theoretical treatments, including electronic effects, hydrogen bonding capabilities, and altered geometric preferences.

From a practical perspective, this compound serves multiple roles in synthetic organic chemistry. The compound functions as a versatile building block for the construction of more complex molecular architectures, particularly those requiring rigid, well-defined three-dimensional frameworks. The carboxylic acid functionality provides a handle for further chemical modification, enabling the preparation of esters, amides, and other derivatives through standard coupling reactions.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1427379-40-5
Molecular Formula C₈H₁₄ClNO₃
Molecular Weight 207.65-208 g/mol
Melting Data Registry Number MFCD23144128
Purity (Commercial) 95-97%
Simplified Molecular Input Line Entry System Cl.O=C(O)C1C2CNCC1COC2

The practical applications of this compound extend to medicinal chemistry research, where the rigid bicyclic framework provides structural features that can be exploited in drug design. The three-dimensional arrangement of functional groups within the bicyclic system creates specific spatial relationships that may be important for biological activity. The compound's structural features make it a suitable scaffold for the development of pharmaceutical agents, particularly those targeting specific protein binding sites that require precise geometric complementarity.

Synthetic methodologies for accessing this compound and related compounds have been developed to support research applications. These synthetic approaches typically involve multi-step sequences that construct the bicyclic framework through cyclization reactions, followed by functional group manipulations to introduce the carboxylic acid moiety. The hydrochloride salt form enhances the compound's solubility and stability, making it more suitable for various research applications.

Table 2: Research Applications and Synthetic Utility

Application Area Specific Use Structural Features Utilized
Building Block Synthesis Complex molecule construction Rigid bicyclic framework
Conformational Studies Model system for bicyclic analysis Constrained geometry
Medicinal Chemistry Pharmaceutical scaffold development Three-dimensional structure
Heteroatom Chemistry Oxygen-nitrogen interaction studies Dual heteroatom incorporation

The compound's relevance in contemporary organic chemistry is further emphasized by its role in advancing understanding of bicyclic system behavior. Research has demonstrated that bicyclo[3.3.1]nonane derivatives exhibit unique conformational properties that can be systematically studied and predicted. These investigations have contributed to broader theoretical frameworks for understanding polycyclic compound behavior and have informed the design of new synthetic targets with desired conformational characteristics.

Properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)7-5-1-9-2-6(7)4-12-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAHVJFIWCKLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(C2C(=O)O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-40-5
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427379-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride (CAS No. 1427379-40-5) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₈H₁₄ClNO₃
  • Molecular Weight : 207.66 g/mol
  • CAS Number : 1427379-40-5

The compound is believed to act primarily as a modulator of neurotransmitter systems, particularly through interactions with orexin receptors. Orexins are neuropeptides that play critical roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been linked to therapeutic effects in conditions such as insomnia and anxiety disorders .

Pharmacological Effects

Research indicates that 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives exhibit various biological activities:

  • Orexin Receptor Antagonism : The compound has shown promise as a non-peptide antagonist of human orexin receptors, which may be beneficial in treating sleep disorders and anxiety-related conditions .
  • Anti-inflammatory Properties : Some studies suggest that related compounds may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .
  • Neuroprotective Effects : There is emerging evidence that these compounds may offer neuroprotective benefits, possibly through modulation of neuroinflammatory pathways .

Case Studies

  • Study on Orexin Receptor Antagonism :
    • Objective : To evaluate the efficacy of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives in reducing anxiety-like behaviors in animal models.
    • Method : Mice were administered varying doses of the compound, followed by behavioral assessments using the elevated plus maze test.
    • Results : Significant reduction in anxiety-like behaviors was observed at higher doses compared to control groups, indicating potential therapeutic applications in anxiety disorders.
  • Anti-inflammatory Activity Assessment :
    • Objective : To assess the anti-inflammatory effects of the compound in vitro.
    • Method : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound and stimulated with lipopolysaccharide (LPS).
    • Results : The compound significantly inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its utility in managing inflammatory conditions.

Data Tables

PropertyValue
Molecular FormulaC₈H₁₄ClNO₃
Molecular Weight207.66 g/mol
CAS Number1427379-40-5
Purity≥97%
Biological ActivityObserved Effects
Orexin Receptor AntagonismReduced anxiety-like behavior
Anti-inflammatory ActivityInhibition of cytokine production

Scientific Research Applications

Orexin Receptor Antagonism

One of the primary applications of 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has potential therapeutic implications for various disorders:

  • Sleep Disorders : By blocking orexin receptors, this compound may help treat insomnia and other sleep-related issues.
  • Anxiety Disorders : Research indicates that orexin receptor antagonists can reduce anxiety symptoms by modulating neurotransmitter systems associated with stress responses.
  • Addiction Disorders : Orexin signaling is implicated in reward pathways; thus, antagonists may aid in treating substance use disorders by diminishing cravings and withdrawal symptoms.
  • Cognitive Dysfunction and Mood Disorders : There is growing evidence that orexin modulation can influence cognitive functions and mood regulation.

Synthesis and Derivatives

The synthesis of this compound involves various chemical transformations that yield derivatives with enhanced pharmacological properties. These derivatives may exhibit improved selectivity for specific orexin receptors or better pharmacokinetic profiles.

Case Study 1: Sleep Disorders

A study published in Neuropharmacology demonstrated the efficacy of orexin receptor antagonists in a rodent model of insomnia. The administration of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives resulted in significant improvements in sleep latency and duration compared to control groups, highlighting its potential as a therapeutic agent for sleep disorders .

Case Study 2: Anxiety Reduction

Comparative Analysis of Compounds

Compound NameTarget ReceptorTherapeutic UseStudy Reference
This compoundOrexin receptorsSleep disorders, anxiety
Other orexin receptor antagonists (e.g., Suvorexant)Orexin receptorsInsomnia

Comparison with Similar Compounds

Functional Group Variations

  • Carboxylic Acid vs. Ester/Alcohol : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity and acidity (pKa ~2–3), making it suitable for ionic interactions in drug-receptor binding. In contrast, ester derivatives (e.g., ethyl ester in CAS 52904-53-7) exhibit higher lipophilicity (LogP ~3.0) and improved membrane permeability .

Pharmacological Relevance

  • The Boc-protected analog (1233323-61-9) is critical in solid-phase peptide synthesis, where temporary amine protection is required .
  • The hydroxylated derivative (2555249-91-5) serves as a precursor for chiral amino alcohols, useful in synthesizing β-lactam antibiotics .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives, including the 9-carboxylic acid hydrochloride, generally follows these key steps:

  • Construction of the bicyclic core, often via intramolecular cyclization or ring-closing reactions.
  • Introduction or transformation of functional groups at the 3- and 9-positions of the bicyclic system.
  • Conversion of intermediates to the carboxylic acid form.
  • Formation of the hydrochloride salt to improve stability and handling.

Preparation of the Bicyclic Core

A common approach involves starting from suitably substituted precursors that allow formation of the bicyclo[3.3.1]nonane skeleton. For example, the preparation of 9-azabicyclo[3.3.1]nonane derivatives has been described using methods that involve:

  • Cyclization reactions that form the nitrogen-containing bicyclic ring.
  • Use of protecting groups such as tert-butyl esters to mask the carboxylic acid during intermediate steps for better yields and selectivity.

Functionalization at the 3-Position

The 3-position is often functionalized to introduce a hydroxy or oxo group. For example, the preparation of endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester has been described, which can be further manipulated to obtain the desired acid.

A notable method involves catalytic hydrogenation and reduction steps using ruthenium complexes and phosphine ligands to achieve selective reductions and functional group transformations. This catalytic approach allows for high stereoselectivity in producing endo or exo isomers of the bicyclic alcohol derivatives, precursors to the target acid.

Conversion to Carboxylic Acid and Hydrochloride Salt Formation

After obtaining the bicyclic intermediate with the appropriate substituents, deprotection of ester groups (e.g., tert-butyl esters) under acidic conditions yields the free carboxylic acid. Subsequent treatment with hydrochloric acid forms the hydrochloride salt, which enhances the compound’s stability and solubility.

Detailed Research Findings and Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Bicyclic core formation Intramolecular cyclization from amino alcohols or halides Formation of 9-azabicyclo[3.3.1]nonane skeleton with high regioselectivity.
Protection of carboxylic acid tert-Butyl esterification Protects acid functionality during subsequent transformations.
Hydroxylation at 3-position Catalytic hydrogenation using Ru/phosphine complex Selective formation of endo-3-hydroxy derivative with controlled stereochemistry.
Ester deprotection Acidic hydrolysis (e.g., trifluoroacetic acid) Converts tert-butyl ester to free carboxylic acid.
Hydrochloride salt formation Treatment with HCl in suitable solvent (e.g., ethanol) Formation of stable hydrochloride salt for isolation and purification.

Catalytic Systems and Selectivity

The use of ruthenium-based catalysts coordinated with phosphine ligands (such as triphenylphosphine) has been documented to facilitate selective hydrogenation and reduction reactions in the bicyclic system. These catalysts promote:

  • High stereoselectivity favoring the endo-isomer.
  • Mild reaction conditions (room temperature to moderate heating).
  • Efficient conversion with minimal side products.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose/Result
Starting material preparation Amino alcohols, halides Precursors for bicyclic ring formation
Bicyclic ring formation Intramolecular cyclization Formation of 3-oxa-7-azabicyclo[3.3.1]nonane core
Protection of acid group tert-Butyl esterification Protects carboxylic acid during synthesis
Functional group modification Ruthenium catalyst, phosphine ligands, H2 Selective hydroxylation/reduction at 3-position
Deprotection Acidic hydrolysis (e.g., TFA) Free carboxylic acid generation
Salt formation HCl treatment in ethanol or similar solvent Formation of hydrochloride salt for stability

Notes on Purity and Yield

  • The use of protecting groups and selective catalytic systems improves overall yield and purity.
  • Stereochemical control is critical to obtain the desired isomer with correct biological or chemical properties.
  • Hydrochloride salt formation aids in purification and crystallization, facilitating handling and storage.

Q & A

Q. What are the common synthetic routes for preparing 3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride?

  • Methodological Answer : The compound is synthesized via stereoselective domino Michael–Dieckmann cyclization starting from ester precursors. For example, (2E,7E)-dimethyl nonadienedioate undergoes a domino reaction to form a trisubstituted cyclohexane intermediate, followed by chemoselective ester transformation and cyclization to yield the bicyclic scaffold . Boc (tert-butoxycarbonyl) protection of the amine group is often employed to enhance stability during synthesis, as seen in related 7-azabicyclo derivatives . Post-synthetic steps include hydrolysis of the ester to the carboxylic acid and subsequent HCl salt formation.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for confirming the bicyclic structure and stereochemistry. For example, coupling constants in 1H^1H NMR can distinguish axial/equatorial proton orientations in the chair-boat conformers .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves absolute configuration and conformational preferences. A study on a related compound revealed a chair-boat conformation with the oxygen atom in the boat segment, supported by hydrogen-bonding interactions (e.g., C–H···O) .
  • IR Spectroscopy : Used to identify functional groups like carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and amine hydrochloride (N–H stretch at ~2500 cm1^{-1}) .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is evaluated via HPLC (High-Performance Liquid Chromatography) with UV detection at 210–254 nm. Recrystallization from hexane/toluene or ethanol/water mixtures is commonly used to remove impurities, as demonstrated in hydrazide derivatives of bicyclic compounds . Melting point analysis (e.g., 176–177°C for a hydrazide analog) and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How do substituent size and position influence the conformational dynamics of this bicyclic scaffold?

  • Methodological Answer : Substituents at N-7 significantly affect stereochemical outcomes. For instance, bulky groups like benzyl favor chair-chair conformers in hydroperchlorate salts, while smaller groups allow chair-boat configurations. MNDO (Modified Neglect of Diatomic Overlap) computational studies quantify steric effects by comparing energy barriers between conformers . X-ray data on 7-benzyl derivatives confirmed chair-chair conformers in solid states, whereas Wolff-Kishner reduction of ketones led to axial/equatorial isomerism .

Q. What computational approaches are used to predict molecular interactions in drug design applications?

  • Methodological Answer :
  • DFT (Density Functional Theory) : Calculates optimized geometries, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO) to predict reactivity. A study on a chloroacetyl derivative used B3LYP/6-31G(d,p) basis sets to compare experimental and theoretical bond lengths (e.g., C–Cl: 1.74 Å experimental vs. 1.76 Å theoretical) .
  • Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to biological targets. For example, docking into arrhythmia-related ion channels (e.g., hERG) identified key hydrophobic interactions with phenyl rings .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., H···Cl, H···O) to quantify crystal packing efficiency .

Q. How is this compound evaluated for pharmacological activity, such as antiarrhythmic effects?

  • Methodological Answer :
  • In Vivo Models : In anesthetized dogs with induced myocardial infarction, ventricular tachycardia suppression is monitored at doses of 3–6 mg/kg via intravenous administration. Electrocardiograms (ECGs) track heart rate normalization, with lidocaine as a positive control .
  • Structure-Activity Relationship (SAR) : Modifications at C-9 (e.g., carboxylic acid vs. ester) are tested to optimize blood-brain barrier permeability. Tertiary alcohol derivatives showed increased bioavailability due to equatorial phenyl group orientation .

Q. How can this bicyclic scaffold be incorporated into peptide-based drug candidates?

  • Methodological Answer : The carboxylic acid group at C-9 enables coupling to peptide sequences via solid-phase synthesis. A tripeptide (Cbz-Leu-Abp-Ala-OMe) containing a bispidine analog adopted an α-helix-mimicking "ab-turn" conformation, validated by 1H^1H NMR coupling constants (J=8.2J = 8.2 Hz for α-protons) and molecular dynamics simulations . Boc protection of the amine ensures compatibility with Fmoc chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
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3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

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